molecular formula C9H10N2OS B092428 N-(2-cyano-1-thiophen-2-ylethyl)acetamide CAS No. 17770-30-8

N-(2-cyano-1-thiophen-2-ylethyl)acetamide

Cat. No.: B092428
CAS No.: 17770-30-8
M. Wt: 194.26 g/mol
InChI Key: NJKMZAVDAFBTHK-UHFFFAOYSA-N
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Description

N-(2-cyano-1-thiophen-2-ylethyl)acetamide is an organic compound with the molecular formula C9H10N2OS It is characterized by the presence of a cyano group (–CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an ethyl acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1-thiophen-2-ylethyl)acetamide typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by acetylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-1-thiophen-2-ylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated thienyl derivatives

Scientific Research Applications

N-(2-cyano-1-thiophen-2-ylethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-1-thiophen-2-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thienyl group can participate in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2-ethylhexyl)acetamide
  • 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
  • N-2-thienylacetamide

Uniqueness

N-(2-cyano-1-thiophen-2-ylethyl)acetamide is unique due to the presence of both a cyano group and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

17770-30-8

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-(2-cyano-1-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12)

InChI Key

NJKMZAVDAFBTHK-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC#N)C1=CC=CS1

Canonical SMILES

CC(=O)NC(CC#N)C1=CC=CS1

Synonyms

N-[1-Cyano-1-(2-thienyl)ethyl]acetamide

Origin of Product

United States

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